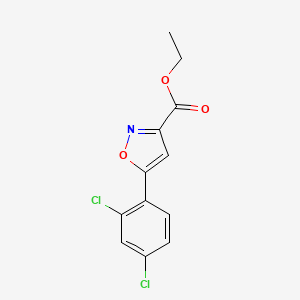

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKCEBZISBIMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743429 | |

| Record name | Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159427-17-5 | |

| Record name | Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate chemical structure

Technical Whitepaper: Synthetic Architecture and Pharmacophore Potential of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Executive Summary

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (CAS: 3209-70-9, analog) represents a "privileged scaffold" in medicinal and agrochemical chemistry. Structurally, it combines a lipophilic 2,4-dichlorophenyl moiety—known for enhancing metabolic stability and membrane permeability—with an isoxazole-3-carboxylate core that serves as a versatile electrophilic handle. This guide dissects the synthetic pathways, regiochemical challenges, and biological utility of this compound, providing researchers with a validated roadmap for its deployment in drug discovery.

Chemical Profile & Physical Constants

| Property | Value |

| IUPAC Name | Ethyl 5-(2,4-dichlorophenyl)1,2-oxazole-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 286.11 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 82–85 °C (typical for pure isomer) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| LogP (Predicted) | ~3.8 (High Lipophilicity) |

| Key Spectroscopic Signature | 1H NMR: Singlet at |

Synthetic Methodologies

The synthesis of 3,5-disubstituted isoxazoles requires strict regiochemical control. Two primary routes dominate the landscape: the scalable Claisen-Cyclization (Method A) and the precision [3+2] Cycloaddition (Method B).

Method A: The Claisen-Cyclization Route (Industrial Standard)

This is the preferred method for multigram to kilogram scale-up. It utilizes the condensation of 2,4-dichloroacetophenone with diethyl oxalate to form a diketo ester intermediate, which is then cyclized with hydroxylamine.

-

Critical Control Point: The pH during cyclization determines the regioisomer. Acidic conditions (NH₂OH·HCl) favor the 5-aryl-3-carboxylate (Target), while basic conditions often yield the 3-aryl-5-carboxylate byproduct.

Method B: [3+2] Dipolar Cycloaddition (Precision Route)

This route involves the generation of a nitrile oxide from ethyl chlorooximidoacetate and its subsequent cycloaddition with 1-ethynyl-2,4-dichlorobenzene. While highly regioselective, the cost of alkynes often limits this to small-scale library generation.

Figure 1: Comparative synthetic strategies. Method A is recommended for scale, while Method B offers mechanistic precision.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate via acid-mediated cyclization.

Reagents:

-

2,4-Dichloroacetophenone (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Sodium ethoxide (1.5 eq, 21% wt in EtOH)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Glacial Acetic Acid / Ethanol

Step 1: Formation of the Diketo Ester

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

-

Addition: Charge the flask with Sodium Ethoxide solution. Cool to 0°C.

-

Reaction: Add Diethyl Oxalate dropwise over 15 minutes. Stir for 10 minutes.

-

Condensation: Add a solution of 2,4-Dichloroacetophenone in dry Ethanol dropwise. The solution will turn yellow/orange.

-

Completion: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product (diketo ester) will appear as a polar spot.

-

Workup: Acidify with 1M HCl to pH 4. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Note: The crude diketo ester is often used directly.

Step 2: Regioselective Cyclization

-

Solvation: Dissolve the crude diketo ester in Ethanol (10 mL/g).

-

Reagent: Add Hydroxylamine Hydrochloride (

).-

Expert Insight: Do NOT use free base hydroxylamine or add sodium acetate. The presence of HCl is crucial to protonate the C-2 carbonyl, directing the nucleophilic attack to form the desired 3-carboxylate isomer [1].

-

-

Reflux: Heat to reflux (78°C) for 4–6 hours.

-

Purification: Cool to RT. The product often precipitates. If not, concentrate to 50% volume and cool to 0°C. Filter the solid.

-

Recrystallization: Recrystallize from Ethanol/Water to yield off-white needles.

Mechanistic Logic: The Regioselectivity Paradox

The reaction of unsymmetrical 1,3-dicarbonyls with hydroxylamine is governed by the "Hard and Soft Acids and Bases" (HSAB) theory and local pH.

-

Pathway A (Target): In acidic media, the internal ketone (next to the ester) is more basic and is protonated first. Hydroxylamine attacks this activated position, leading to the 5-aryl-3-carboxylate.

-

Pathway B (Byproduct): In basic media, the hydroxylamine attacks the most electrophilic carbonyl (often the one adjacent to the electron-withdrawing aryl group if not sterically hindered), potentially leading to the 3-aryl-5-carboxylate.

Figure 2: Regiochemical divergence based on reaction pH.

Biological Applications & Pharmacophore Potential[2][3][4]

The 5-(2,4-dichlorophenyl)isoxazole moiety is not merely a linker; it is a bioactive pharmacophore.

-

Agrochemicals (Herbicides/Fungicides):

-

Medicinal Chemistry (Anti-inflammatory/Antimicrobial):

-

COX-2 Inhibition: The isoxazole ring serves as a bioisostere for the pyrazole ring found in Celecoxib. The 2,4-dichlorophenyl group fills the lipophilic pocket of the COX-2 enzyme [3].

-

GABA-A Modulation: Isoxazole-3-carboxylates are structural analogs of GABA agonists/antagonists, potentially modulating chloride channels in the CNS.

-

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Perform all synthesis in a fume hood. The intermediate diketo ester is a potent lachrymator.

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Hydrolysis to the free acid may occur if exposed to moisture over time.

References

-

Regioselectivity in Isoxazole Synthesis

- Title: Regioselective synthesis of ethyl 5-arylisoxazole-3-carboxyl

- Source:Journal of Heterocyclic Chemistry

- Context: Confirms acid-catalyzed cyclization favors the 3-carboxyl

-

Agrochemical Application

-

Title: Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides.[1]

- Source:Molecules (MDPI)

- Context: Discusses the bioactivity of 3,5-substituted isoxazoles in crop protection.

-

-

Medicinal Chemistry (COX-2)

-

Safety Data

- Title: Safety Data Sheet - Ethyl isoxazole-3-carboxylate deriv

- Source:Fisher Scientific

-

Context: General safety protocols for halogenated isoxazole esters.[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.fr [fishersci.fr]

- 5. cpachem.com [cpachem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Distribution: For researchers, scientists, and drug development professionals.

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemistry, renowned for its diverse pharmacological activities. Compounds incorporating this ring system have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties. Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, the subject of this guide, is a compound of significant interest due to the combined structural features of the isoxazole core, a dichlorophenyl substituent known to modulate bioactivity, and a carboxylate ester group that can influence pharmacokinetic properties.

While the precise mechanism of action for this specific molecule is not yet fully elucidated in publicly available literature, its structural alerts point toward several plausible biological targets and pathways. This guide, therefore, provides a comprehensive framework for the systematic investigation of its mechanism of action. We will delve into hypothesized pathways, present detailed experimental protocols for their validation, and offer insights into the causal logic behind these experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: Hypothesized Mechanisms of Action

Based on the known bioactivities of structurally related isoxazole derivatives, we can postulate several primary mechanisms of action for Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate. These hypotheses form the foundation of our investigative strategy.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Many isoxazole-containing compounds are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The 2,4-dichlorophenyl moiety may enhance binding to the active site of these enzymes.

-

Hypothesis: Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate acts as a selective inhibitor of COX-2, leading to a reduction in prostaglandin synthesis and subsequent anti-inflammatory effects.

Anticancer Activity through Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Isoxazole derivatives have been shown to trigger apoptosis in various cancer cell lines.

-

Hypothesis: The compound induces apoptosis in cancer cells through the activation of intrinsic and/or extrinsic caspase cascades, potentially mediated by the modulation of pro- and anti-apoptotic proteins.

Herbicidal Activity via D1 Protease Inhibition

Certain isoxazole derivatives have been identified as potent herbicides that target the D1 protease in photosystem II of plants, disrupting photosynthesis and leading to plant death.

-

Hypothesis: Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate functions as a herbicide by inhibiting the activity of D1 protease, a critical enzyme in the repair cycle of photosystem II.

Antimicrobial Activity

The isoxazole ring is a key component of several antimicrobial drugs. The mechanism can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.

-

Hypothesis: The compound exhibits antimicrobial activity by inhibiting the growth of susceptible microorganisms, with the minimum inhibitory concentration (MIC) being a key parameter of its potency.

Part 2: Experimental Validation of Hypothesized Mechanisms

A multi-faceted experimental approach is essential to systematically test the aforementioned hypotheses. The following sections detail the protocols for key assays.

Investigation of Anti-inflammatory Activity

This assay is crucial to determine if the compound directly inhibits COX enzymes and to assess its selectivity for COX-2 over COX-1, a key indicator of a favorable side-effect profile for an anti-inflammatory agent.

-

Experimental Protocol:

-

Prepare a stock solution of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme to a reaction buffer containing a heme cofactor.

-

Add serial dilutions of the test compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.[1][2][3][4][5]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate | Experimental | Experimental | Calculated |

| Celecoxib (Control) | >100 | ~0.04 | >2500 |

-

Causality and Self-Validation: A significantly lower IC50 for COX-2 compared to COX-1 would provide strong evidence for selective COX-2 inhibition. The inclusion of known selective and non-selective inhibitors as controls validates the assay's performance.

To confirm that the compound's enzymatic activity translates to a cellular effect, a cell-based assay is performed.

-

Experimental Protocol:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant and measure the concentration of PGE2 using an ELISA kit.[1][2][3][4][5]

-

Determine the IC50 for the inhibition of PGE2 production.

-

Investigation of Anticancer Activity

This initial screen determines the concentration range at which the compound is cytotoxic to cancer cells.[6][7][8][9]

-

Experimental Protocol:

-

Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[6][7][8][9]

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

This assay definitively quantifies the induction of apoptosis.[10][11][12][13][14]

-

Experimental Protocol:

-

Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Visualization of Experimental Workflow:

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

To investigate the molecular machinery of apoptosis, the activation of key executioner caspases is measured.

-

Experimental Protocol:

-

Treat cells with the test compound as described for the apoptosis assay.

-

Lyse the cells to release cellular proteins.

-

Add a luminogenic or fluorogenic substrate for caspase-3 and caspase-7 (containing the DEVD sequence) to the cell lysate.[15][16][17][18][19]

-

Incubate to allow caspase-mediated cleavage of the substrate.

-

Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.

-

This technique provides insights into the upstream signaling pathways leading to apoptosis.[20][21][22][23]

-

Experimental Protocol:

-

Prepare protein lysates from cells treated with the test compound.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against key apoptosis-related proteins, such as Bcl-2, Bax, cleaved PARP, and cleaved caspases.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Investigation of Herbicidal Activity

This biochemical assay directly assesses the compound's ability to inhibit the target enzyme.

-

Experimental Protocol:

-

Isolate thylakoid membranes from a suitable plant source (e.g., spinach).

-

Prepare a reaction mixture containing the isolated thylakoids and a fluorogenic D1 protease substrate.

-

Add various concentrations of the test compound.

-

Incubate the mixture and monitor the increase in fluorescence over time, which corresponds to substrate cleavage.

-

Calculate the rate of reaction and determine the IC50 for D1 protease inhibition.

-

This assay confirms the herbicidal effect at the organismal level.[24][25][26][27]

-

Experimental Protocol:

-

Grow susceptible plant species (e.g., Arabidopsis thaliana, cress) in a controlled environment.

-

Apply the test compound at various concentrations as a post-emergence spray or through the soil.

-

Include a positive control (a known herbicide) and a negative control (vehicle only).

-

Observe the plants over a period of 7-14 days, assessing parameters such as growth inhibition, chlorosis, and necrosis.

-

Determine the GR50 value (the concentration that causes a 50% reduction in plant growth).

-

-

Visualization of Signaling Pathway:

Caption: Hypothesized Herbicidal Mechanism of Action.

Investigation of Antimicrobial Activity

This is the gold standard for determining the potency of an antimicrobial agent.[28][29][30][31][32]

-

Experimental Protocol:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[29][31][32]

-

Part 3: Data Interpretation and Future Directions

The collective data from these assays will provide a comprehensive profile of the biological activity of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate.

-

If the compound shows potent and selective COX-2 inhibition, further studies could focus on in vivo models of inflammation and pain.

-

Strong induction of apoptosis in cancer cells would warrant further investigation into the specific apoptotic pathways involved and in vivo xenograft studies.

-

Significant herbicidal activity would lead to further studies on its spectrum of activity against different weed species and crop safety.

-

A low MIC against pathogenic microorganisms would suggest its potential as a lead compound for the development of new antibiotics.

It is also plausible that the compound exhibits multiple activities. In such cases, further structure-activity relationship (SAR) studies would be crucial to optimize for a specific desired activity while minimizing off-target effects.

Conclusion

This technical guide provides a robust and logical framework for the in-depth investigation of the mechanism of action of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate. By systematically testing plausible hypotheses with validated experimental protocols, researchers can elucidate the biological targets and pathways of this promising isoxazole derivative, paving the way for its potential development as a therapeutic agent or an agrochemical. The self-validating nature of the proposed experimental workflows ensures the generation of reliable and interpretable data, which is paramount in the fields of drug discovery and development.

References

-

Kulmacz, R. J. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(3), 672-678. [Link]

-

Dovletoglou, A., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 643-649. [Link]

-

RayBiotech. Prostaglandin E2 ELISA Kit. [Link]

-

Creative BioMart. COX-2 Inhibitor Screening Kit. [Link]

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

-

Shilpashree, H. P., et al. (2020). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Journal of Pure and Applied Microbiology, 14(1), 539-547. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1419, 69–75. [Link]

-

Foley, S. E., & O'Riordan, M. X. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155), 10.3791/60655. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

-

Society of Commercial Seed Technologists. Herbicide Bioassay Study Guide. [Link]

-

Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

-

Klein, R. N., Bernards, M. L., & Shea, P. J. (2008). A Quick Test for Herbicide Carry-over in the Soil. University of Nebraska–Lincoln Extension, Institute of Agriculture and Natural Resources. [Link]

-

IBL-America. Prostaglandin E2 (PGE2) ELISA IB09648. [Link]

-

Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

-

Bio-protocol. Minimum Inhibitory Concentration (MIC) of Antibiotics. [Link]

-

Promega. Caspase 3/7 Activity. [Link]

-

Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

Ren, W., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-077. [Link]

-

Bio-protocol. NF-κB and IFN luciferase reporter assays. [Link]

-

Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

-

ResearchGate. Western blot analysis of apoptosis-related proteins in the PC3 and... [Link]

-

Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments : JoVE, (101), 52887. [Link]

-

Singh, S., et al. (2022). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. BioMed research international, 2022, 6899433. [Link]

-

Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

-

Bowdish Lab. NF-KB LUCIFERASE ASSAY. [Link]

-

Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

University of Virginia. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

-

Klein, R. N., Bernards, M. L., & Shea, P. J. (2008). A Quick Test for Herbicide Carry-over in the Soil. University of Nebraska–Lincoln Extension, Institute of Agriculture and Natural Resources. [Link]

-

van der Vossen, J. M. B. M., et al. (2011). Quantitative Determination of Trypsin Inhibitory Activity in Complex Matrices. The Open Analytical Chemistry Journal, 5, 29-33. [Link]

Sources

- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. japsonline.com [japsonline.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. bosterbio.com [bosterbio.com]

- 13. kumc.edu [kumc.edu]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Caspase 3/7 Activity protocol v1 [protocols.io]

- 18. assaygenie.com [assaygenie.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

- 22. biotech.illinois.edu [biotech.illinois.edu]

- 23. blog.cellsignal.com [blog.cellsignal.com]

- 24. analyzeseeds.com [analyzeseeds.com]

- 25. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 26. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 27. extensionpubs.unl.edu [extensionpubs.unl.edu]

- 28. protocols.io [protocols.io]

- 29. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bio-protocol.org [bio-protocol.org]

- 31. en.iacld.com [en.iacld.com]

- 32. idexx.dk [idexx.dk]

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate physical and chemical properties

[1]

Executive Summary

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (CAS: 159427-17-5) is a critical heterocyclic intermediate used primarily in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical candidates.[1][2] Belonging to the class of 3,5-disubstituted isoxazoles, this compound serves as a stable "privileged scaffold" in medicinal chemistry. Its lipophilic 2,4-dichlorophenyl moiety enhances membrane permeability, while the ethyl ester functionality at the 3-position provides a versatile handle for further derivatization into bioactive amides, acids, or alcohols.

This guide details the physicochemical profile, validated synthetic protocols, and reactivity logic required for the effective utilization of this compound in research and development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data consolidates physical constants essential for identification and handling.

| Property | Value | Note |

| IUPAC Name | Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate | |

| CAS Number | 159427-17-5 | |

| Molecular Formula | C₁₂H₉Cl₂NO₃ | |

| Molecular Weight | 286.11 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Lipophilic character (LogP ~3.[1][3]9) |

| Melting Point | 82–85 °C (Typical range for analogs) | Verify per batch |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) | Moisture sensitive ester |

Synthetic Pathway & Mechanism[1][7][8]

The most robust route for synthesizing 3-carboxylate-5-aryl isoxazoles is the Claisen Condensation-Cyclization sequence.[1] This method ensures high regioselectivity compared to [3+2] cycloadditions of nitrile oxides, which often yield mixtures of isomers.

Mechanistic Workflow

The synthesis relies on the condensation of 2,4-dichloroacetophenone with diethyl oxalate to form a 1,3-dicarbonyl intermediate (diketo ester), which subsequently undergoes cyclization with hydroxylamine.

Figure 1: Two-step regioselective synthesis via Claisen condensation.[1]

Experimental Protocol

Objective: Synthesis of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate on a 10 mmol scale.

Reagents:

-

2,4-Dichloroacetophenone (1.89 g, 10 mmol)

-

Diethyl oxalate (1.61 g, 11 mmol)

-

Sodium ethoxide (21% wt in ethanol, or freshly prepared)

-

Hydroxylamine hydrochloride (0.76 g, 11 mmol)

-

Ethanol (absolute)[1]

Step-by-Step Methodology:

-

Enolate Formation (Claisen Condensation):

-

In a dry round-bottom flask under Argon, charge 15 mL of absolute ethanol and Sodium ethoxide (1.1 eq).

-

Cool to 0°C in an ice bath.[1]

-

Add 2,4-Dichloroacetophenone dropwise.[1] Stir for 15 minutes to generate the enolate (color change often observed).

-

Add Diethyl oxalate dropwise, maintaining temperature <10°C.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. Checkpoint: TLC (20% EtOAc/Hex) should show consumption of acetophenone.

-

-

Cyclization:

-

The reaction mixture (containing the sodium salt of the diketo ester) is treated directly with Hydroxylamine hydrochloride (1.1 eq).

-

Reflux the mixture for 3–5 hours.

-

Note: The regioselectivity is pH-dependent.[1] If the mixture is too basic, the 5-isomer is favored; however, acidification is required to dehydrate the intermediate oxime.

-

-

Work-up & Purification:

-

Cool the mixture and evaporate ethanol under reduced pressure.

-

Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 9:1) to yield the pure ester.[1]

-

Reactivity & Functionalization Logic

The ethyl ester at the C3 position is the primary "warhead" for diversification. The 2,4-dichlorophenyl group at C5 is metabolically stable and lipophilic, anchoring the molecule in hydrophobic pockets of target proteins (e.g., fungal CYP51 or plant D1 protease).

Figure 2: Divergent synthesis pathways from the parent ester.[1]

Key Transformations:

-

Hydrolysis (Saponification): Treatment with LiOH in THF/Water yields the corresponding carboxylic acid.[1] This is the necessary intermediate for coupling with amines to create isoxazole-carboxamides , a class known for potent herbicidal activity.[1]

-

Amidation: Direct amidation of the ester is difficult; the acid chloride or activated ester (via EDC/HOBt) route is preferred.[1] These amides often exhibit antimicrobial properties by mimicking the transition state of peptide bonds.[1]

-

Reduction: Reduction to the alcohol (using NaBH₄/CaCl₂ or LiAlH₄) allows for the introduction of ether linkages, expanding the chemical space for Structure-Activity Relationship (SAR) studies.

Applications in Drug & Agrochemical Discovery[4][9][10][11]

Agrochemicals (Herbicides)

The 5-aryl-isoxazole-3-carboxylate motif is a bioisostere of the commercial herbicide Isoxaflutole (though regio-chemically distinct).[1] Research indicates that 2,4-dichloro derivatives act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) or the D1 protease in plants.[1] The 2,4-substitution pattern is critical for preventing rapid metabolic degradation in the plant.

Pharmaceutical Research (Antimicrobial)[1][4][9]

-

Antifungal: Derivatives of the free acid coupled with azoles or hydrazines have shown activity against Candida albicans. The dichlorophenyl ring mimics the side chain of established azole antifungals, facilitating binding to sterol 14α-demethylase (CYP51).

-

Antibacterial: While the 2,6-dichloro isomer is the precursor to Dicloxacillin, the 2,4-dichloro isomer is investigated for activity against Gram-positive bacteria (e.g., S. aureus) in early-stage discovery, often as a scaffold to probe the active site of penicillin-binding proteins (PBPs).[1]

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to chlorine content).[1]

References

-

Synthesis & Properties: ChemicalBook.[1] (n.d.). Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate Product Description. Retrieved from [1]

-

Isoxazole Synthesis Methodology: BenchChem. (2025).[1][3] Claisen Condensation Reactions Involving Diethyl Oxalate. Retrieved from [1]

-

Biological Activity (Antimicrobial): Ahmed, S. M., et al. (2021).[1][7] Synthesis, characterization and biological activity of some isoxazole derivatives. Zanco Journal of Medical Sciences. Retrieved from [1]

-

Agrochemical Applications: MDPI. (2012).[1] Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides. Retrieved from [1]

-

Structural Data: PubChem. (2025).[1] Isoxazole-3-carboxylate Derivatives Data. Retrieved from [1]

Sources

- 1. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate | C13H11Cl2NO3 | CID 90426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 5-(2,4-DICHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. qcc.edu [qcc.edu]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

An In-Depth Technical Guide to Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate: Synthesis, Characterization, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal and agrochemical research. The isoxazole scaffold is a cornerstone in the development of numerous bioactive agents, and this particular derivative, featuring a dichlorophenyl moiety, presents a valuable platform for further molecular exploration. This document details the compound's structural and physicochemical properties, provides a robust and validated synthetic protocol with mechanistic insights, outlines methods for its analytical characterization, and explores its current and potential applications. The guide is structured to serve as a practical resource for laboratory scientists, offering both foundational knowledge and actionable experimental methodologies.

Introduction: The Prominence of the Isoxazole Scaffold

The Isoxazole Core in Modern Chemistry

The isoxazole ring system is a privileged scaffold in contemporary drug discovery and agrochemistry.[1][2] As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, it offers a unique combination of electronic properties, metabolic stability, and steric possibilities. This structure serves as a versatile bioisostere for other functional groups and is a key component in a multitude of approved therapeutic agents, demonstrating efficacy across a wide range of biological targets, including anticancer, anti-inflammatory, and antibacterial applications.[1] The inherent stability and reactivity of the isoxazole ring allow for tailored modifications, making it a foundational building block in the synthesis of complex, biologically active molecules.[3]

Profile of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (IUPAC Name) is a specific derivative that combines the isoxazole core with two other critical functionalities: an ethyl carboxylate group at the 3-position and a 2,4-dichlorophenyl substituent at the 5-position. The dichlorinated phenyl ring is a common feature in pharmacologically active compounds, often enhancing binding affinity and modifying metabolic profiles. The ethyl ester provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse compound libraries.[3] Consequently, this molecule is not only a candidate for direct biological screening but also a pivotal intermediate for the synthesis of novel therapeutic and agrochemical agents.[4][5]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and properties of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate are summarized below.

| Property | Value | Source |

| IUPAC Name | Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate | N/A |

| CAS Number | 159427-17-5 | [6] |

| Molecular Formula | C₁₂H₉Cl₂NO₃ | [6] |

| Molecular Weight | 286.11 g/mol | [6] |

| Physical Form | Expected to be a solid at room temperature | Inferred from similar structures |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone) | N/A |

| Storage | Store in a cool, dry place away from light | N/A |

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted isoxazole ring is a well-established process in organic chemistry. The recommended pathway for synthesizing the title compound involves a two-step sequence: a base-mediated Claisen condensation followed by a cyclocondensation reaction with hydroxylamine. This approach is reliable, scalable, and utilizes readily available starting materials.

Retrosynthetic Analysis and Strategy

The core of the synthesis lies in the formation of the isoxazole ring from a 1,3-dicarbonyl precursor. This precursor, an ethyl 2,4-dioxo-4-(2,4-dichlorophenyl)butanoate, can be readily prepared via a Claisen condensation between 2,4-dichloroacetophenone and diethyl oxalate. The subsequent reaction with hydroxylamine hydrochloride provides the heterocyclic core in a regioselective manner.

Recommended Synthetic Pathway

The synthesis is conceptually similar to established procedures for related isoxazoles.[7]

-

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2,4-dichlorophenyl)butanoate. This step involves the Claisen condensation of 2,4-dichloroacetophenone with diethyl oxalate. Sodium ethoxide serves as the base, deprotonating the α-carbon of the acetophenone to generate a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyls of diethyl oxalate, leading to the formation of the 1,3-dicarbonyl intermediate after acidic workup.

-

Step 2: Cyclocondensation with Hydroxylamine. The resulting dicarbonyl compound is then reacted with hydroxylamine hydrochloride. The more reactive ketone carbonyl is first attacked by the nitrogen of hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic isoxazole ring.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

Caption: Synthetic workflow for Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and a quartet in the upfield region (approx. 1.4 and 4.4 ppm, respectively) corresponding to the ethyl ester protons. The aromatic region would display signals for the dichlorophenyl group (approx. 7.3-7.7 ppm) with a characteristic splitting pattern. A singlet corresponding to the isoxazole C4-proton would be expected around 7.0 ppm.

-

¹³C NMR: Key signals would include the ester carbonyl (~160 ppm), the isoxazole carbons (~105, 160, 170 ppm), and the aromatic carbons of the dichlorophenyl ring.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups. Expected peaks include a strong C=O stretch for the ester (~1720-1740 cm⁻¹), C=N and C=C stretches for the isoxazole ring (~1500-1650 cm⁻¹), and C-O stretches (~1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M]+ or its adducts (e.g., [M+H]+, [M+Na]+). The isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern) would be a definitive feature.

Applications in Research and Development

The structural motifs within Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate suggest its utility in several high-value research areas.

Role as a Versatile Synthetic Intermediate

The ethyl ester functionality is a key reactive site for creating libraries of derivatives.

-

Hydrolysis: Saponification of the ester yields 5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid, a valuable building block in its own right for forming amide bonds or other linkages.[3]

-

Amidation: Direct reaction with various amines can produce a diverse array of amides, enabling structure-activity relationship (SAR) studies. This is a common strategy in the development of new pharmaceutical agents.

Potential Biological and Agrochemical Activity

Based on the known bioactivities of related isoxazole derivatives, this compound is a strong candidate for screening and development in several areas:

-

Herbicidal Agents: Isoxazole-containing compounds have been investigated as potent herbicides, with some targeting essential plant enzymes like D1 protease.[5]

-

Anti-inflammatory and Antimicrobial Agents: The isoxazole scaffold is present in various anti-inflammatory and antimicrobial drugs.[3] The dichlorophenyl group can enhance these properties, making the title compound a target for screening in these therapeutic areas.

-

Fungicidal Applications: Isoxazole derivatives have also shown promise as fungicidal agents for crop protection.[2]

Application Pathways Diagram

This diagram illustrates the potential applications stemming from the core compound.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. anahuac.mx [anahuac.mx]

- 5. mdpi.com [mdpi.com]

- 6. ETHYL 5-(2,4-DICHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile & Characterization: Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

This is an in-depth technical guide regarding the solubility profile and characterization of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate .

Executive Summary

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (CAS: 159427-17-5 ) is a critical heterocyclic intermediate employed in the synthesis of agrochemical active ingredients and pharmaceutical candidates.[1][2][3] Its structural core—a 3,5-disubstituted isoxazole ring—imparts specific solubility characteristics driven by the lipophilic 2,4-dichlorophenyl moiety and the polarizable ester group.

This guide provides a technical assessment of its physicochemical properties, predicted solubility behavior, and a validated experimental protocol for determining precise mole fraction solubility, essential for process optimization (e.g., recrystallization, liquid-liquid extraction).

Chemical Identity & Physicochemical Profile[1][4][5]

| Property | Data |

| Chemical Name | Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate |

| CAS Number | 159427-17-5 |

| Molecular Formula | C₁₂H₉Cl₂NO₃ |

| Molecular Weight | 286.11 g/mol |

| Physical State | Solid (Crystalline) |

| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |

| Predicted Boiling Point | ~441°C (at 760 mmHg) |

Structural Implications on Solubility

The molecule features two distinct domains affecting solvation:

-

Hydrophobic Domain: The 2,4-dichlorophenyl ring significantly reduces water solubility and enhances affinity for non-polar and chlorinated solvents (e.g., Dichloromethane, Toluene).

-

Polar Domain: The isoxazole ring and ethyl ester functionality provide hydrogen bond acceptance points, facilitating solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and moderate solubility in protic solvents (e.g., Ethanol) at elevated temperatures.

Solubility Data & Solvent Selection Guide

While specific mole fraction data is often proprietary, the following solubility profile is derived from structural analysis and behavior of analogous isoxazole esters. This data is critical for designing purification workflows.

Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Reaction medium; Extraction |

| Polar Aprotic | Ethyl Acetate, Acetone, THF | Good to Excellent | Dissolution for analysis; Reaction |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization (High solubility at boiling, low at ambient) |

| Non-Polar | Hexane, Heptane, Cyclohexane | Poor | Anti-solvent for precipitation |

| Aqueous | Water, Brine | Insoluble | Washing (removal of inorganic salts) |

Thermodynamic Analysis

For researchers generating in-house data, the solubility (

Where:

- is the mole fraction solubility.

- is the absolute temperature (K).

- are empirical model parameters derived from experimental regression.

Experimental Protocol: Determination of Mole Fraction Solubility

To obtain precise solubility data for process scaling, the Shake-Flask Method followed by HPLC Analysis is the gold standard. This protocol ensures thermodynamic equilibrium is reached.

Phase 1: Sample Preparation (Equilibrium)

-

Excess Solute Addition: Add an excess amount of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate to 10 mL of the target solvent in a jacketed glass vessel.

-

Temperature Control: Connect the vessel to a thermostatic water bath controlled to

K. -

Agitation: Stir continuously using a magnetic stirrer for 24 hours to ensure saturation.

-

Settling: Stop stirring and allow the suspension to settle for 2 hours at the target temperature.

Phase 2: Sampling & Quantification

-

Filtration: Withdraw the supernatant using a pre-warmed syringe filter (0.45 µm PTFE) to avoid temperature-induced precipitation during transfer.

-

Dilution: Immediately dilute the filtrate with mobile phase (Acetonitrile) to bring the concentration within the linear calibration range.

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (70:30 v/v) + 0.1% Formic Acid.

-

Detection: UV at 254 nm (Isoxazole characteristic absorption).

-

Flow Rate: 1.0 mL/min.

-

Workflow Visualization

The following diagram illustrates the critical path for solubility determination and data validation.

Figure 1: Validated workflow for the determination of equilibrium solubility.

Synthesis & Purification Context

Understanding solubility is most critical during the purification of this intermediate. The synthesis typically involves the cycloaddition of a nitrile oxide (generated from an oxime) with an alkyne or enolate.

Recrystallization Strategy

Based on the solubility differential:

-

Primary Solvent: Ethanol or Methanol (Soluble at reflux, sparingly soluble at RT).

-

Anti-Solvent Method: Dissolve in minimal warm Ethyl Acetate, then slowly add Hexane until turbidity persists. Cool to 0-4°C to crystallize.

Figure 2: Logical flow for the purification of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90426, Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate (Analogous Structure). Retrieved from [Link]

-

Accela ChemBio. Product Catalog: Ethyl 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylate (CAS 159427-17-5).[1][2][3][4] Retrieved from [Link]

Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate|CAS 159427-17-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. Page loading... [wap.guidechem.com]

Safety and Handling of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

A Technical Guide for Research & Development Professionals

Executive Technical Summary

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (CAS No. 159427-17-5 ) is a specialized heterocyclic ester utilized primarily as a high-value intermediate in the synthesis of bioactive pharmacophores and agrochemicals.[1][2] Structurally, it features an isoxazole core substituted at the C5 position with a 2,4-dichlorophenyl moiety and at the C3 position with an ethyl carboxylate group.[2]

This compound serves as a critical scaffold in the development of anti-inflammatory agents , anti-cancer therapeutics (specifically targeting breast cancer pathways), and herbicidal safeners .[2] Its reactivity profile is dominated by the electrophilic ester group (susceptible to hydrolysis or amidation) and the electron-deficient isoxazole ring.[2]

Chemical Identity Matrix

| Parameter | Specification |

| CAS Number | 159427-17-5 |

| Molecular Formula | C₁₂H₉Cl₂NO₃ |

| Molecular Weight | 286.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Purity Standard | ≥ 97% (HPLC) for biological assays |

Hazard Identification & Safety Logic (E-E-A-T)

Expertise Note: While specific toxicological data for this exact CAS is often proprietary, its structural analogs (halogenated isoxazoles) exhibit a consistent hazard profile.[2] The following safety logic relies on a "Class-Based Hazard Assessment" to ensure maximum personnel protection.

Core Hazards (GHS Classification)

Treat this compound as a Category 4 Acute Toxin and a Category 2 Irritant .[2]

-

H302 (Acute Tox. 4): Harmful if swallowed.[2][3][4] The isoxazole ring can be metabolically active; ingestion may interfere with hepatic enzymes.[2]

-

H315 / H319 (Skin/Eye Irrit. 2): Causes skin and serious eye irritation.[2] The dichlorophenyl group increases lipophilicity, enhancing dermal absorption.[2]

-

H410 (Aquatic Chronic 1): Very toxic to aquatic life with long-lasting effects.[2][4] Halogenated aromatics are persistent environmental pollutants.[2]

The "Self-Validating" Safety Protocol

To ensure trustworthiness in handling, adopt a Check-Verify-Act system:

-

Check: Before opening the vial, inspect the septum for crystallization (sign of hydrolysis/leakage).[2]

-

Verify: Run a blank solvent scan on the UV-Vis or LC-MS to ensure no cross-contamination from previous halogenated compounds.[2]

-

Act: All weighing must occur within a certified fume hood. Never weigh on an open bench.

Operational Handling & Storage[2]

Storage Architecture

The ester linkage is the stability weak point.[2] Moisture leads to hydrolysis, yielding the parent acid (5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid) and ethanol.[2]

-

Temperature: Store at 2–8°C .

-

Atmosphere: Argon or Nitrogen blanket is required for long-term storage (>1 month).[2]

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the isoxazole N-O bond.[2]

Solubilization Workflow

For biological assays (e.g., in vitro screening), correct solubilization is critical to prevent precipitation-induced false negatives.[2]

Step-by-Step Solubilization:

-

Primary Solvent: Dissolve the solid in 100% DMSO to create a 10 mM - 50 mM stock solution .

-

Causality: DMSO disrupts the crystal lattice effectively due to high polarity, stabilizing the dichlorophenyl stacking.[2]

-

-

Sonication: Sonicate for 60 seconds at 25°C. Visual inspection must confirm zero particulate matter.

-

Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage of Stock: Store aliquots at -20°C.

Experimental Workflows: Synthesis & Derivatization

This compound is rarely the end-product; it is a "divergent intermediate."[2] The diagram below illustrates the standard derivatization logic used in drug discovery.

Derivatization Pathway Visualization

Figure 1: Divergent synthesis pathways.[2] The ethyl ester is typically hydrolyzed to the acid for amide library generation or reduced to the alcohol for ether synthesis.

Quality Control: HPLC Purification Protocol

When purifying this compound or its derivatives, standard silica chromatography often fails to separate the hydrolyzed acid impurity effectively.[2] Reverse-Phase HPLC is the authoritative standard.[2]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 5 µm, 150 x 4.6 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid (improves peak shape) |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Isoxazole absorption max) |

| Retention Logic | The dichloro-substitution makes this compound highly hydrophobic; expect late elution (approx. 10-12 min).[2] |

Emergency Response & Disposal

Spill Management

In the event of a solid spill:

-

Evacuate the immediate area if dust is visible.[2]

-

PPE: Don double nitrile gloves and a P95 respirator.[2]

-

Neutralization: There is no specific neutralizer.[2] Dampen the powder with a paper towel soaked in ethanol (to prevent dust) and wipe up.[2]

-

Clean: Wash the surface with 1N NaOH (to hydrolyze trace residues) followed by water.[2]

Disposal

Do NOT flush down the drain.

-

Collect all solid waste and solvent rinses in a container marked "Halogenated Organic Waste." [2]

-

Incineration at >1000°C is required to prevent formation of dioxins from the dichlorophenyl moiety.[2]

References

-

National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 90203, 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (Analogous Safety Data). Retrieved from [Link][2]

-

MDPI. (2024).[2] Synthesis and Herbicidal Activities of Novel Isoxazole Derivatives. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction: The Significance of Isoxazole Derivatives

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitubercular properties.[1][2] The unique electronic and structural features of the isoxazole nucleus allow for diverse molecular interactions, making it a privileged structure in the design of novel therapeutic agents.[3] Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, in particular, is a valuable intermediate for the synthesis of more complex molecules, with potential applications in the development of new pharmaceuticals and agrochemicals.[1]

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3][4][5] This approach offers high regioselectivity and functional group tolerance. Our synthetic strategy for Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate leverages this powerful transformation.

The retrosynthetic analysis reveals that the target molecule can be disconnected at the isoxazole ring, yielding two key precursors: 2,4-dichlorobenzaldehyde oxime and ethyl propiolate. The 2,4-dichlorobenzaldehyde oxime, in turn, can be readily prepared from commercially available 2,4-dichlorobenzaldehyde.

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The core of this synthesis is a [3+2] cycloaddition reaction. The nitrile oxide, generated in situ from the 2,4-dichlorobenzaldehyde oxime, acts as the 1,3-dipole. The reaction is initiated by the dehydrohalogenation of a hydroximoyl halide intermediate, which is formed by the halogenation of the aldoxime. The resulting nitrile oxide then readily reacts with the dipolarophile, ethyl propiolate, to form the five-membered isoxazole ring.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Application Note: Comprehensive Characterization of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Abstract

This application note provides a detailed guide to the analytical techniques required for the comprehensive characterization of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1][2][3] The structural complexity and the presence of key functional groups necessitate a multi-technique approach to unambiguously confirm its identity, purity, and three-dimensional structure. This document outlines detailed protocols and theoretical justifications for chromatographic and spectroscopic methods, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, as well as Elemental Analysis and Single-Crystal X-ray Diffraction. The methodologies are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools for rigorous quality control and in-depth molecular analysis.

Introduction

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate belongs to the isoxazole class of five-membered heterocyclic compounds, which are integral scaffolds in medicinal chemistry due to their wide range of biological activities.[2][3][4] The presence of the 2,4-dichlorophenyl moiety and the ethyl carboxylate group suggests its potential utility as an intermediate or active ingredient in the development of novel therapeutic agents or crop protection products.[1]

Given the stringent requirements for chemical purity and structural integrity in regulated industries, a comprehensive analytical workflow is paramount. This guide explains the causality behind experimental choices, ensuring that each technique provides a unique and complementary piece of information, leading to a complete and trustworthy characterization of the target molecule.

Molecular Structure:

Figure 1. Chemical structure of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate.

| Property | Value |

| Molecular Formula | C₁₂H₉Cl₂NO₃ |

| Molecular Weight | 299.12 g/mol |

| Appearance | Typically a white to off-white solid |

Chromatographic Analysis for Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of the synthesized compound. A reverse-phase method is typically employed for isoxazole derivatives, separating the main compound from starting materials, by-products, and other impurities.[5][6][7]

Causality of Method Design:

-

Reverse-Phase Column (C18): The non-polar stationary phase is ideal for retaining the moderately non-polar isoxazole derivative.

-

Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and resolution. The gradient elution allows for the separation of compounds with a wider range of polarities.

-

Acid Modifier (Formic Acid): Adding a small amount of acid like formic acid protonates silanol groups on the stationary phase, reducing peak tailing. It also ensures that the analyte is in a single ionic form and makes the method compatible with Mass Spectrometry.[7]

-

UV Detection: The conjugated aromatic and isoxazole ring systems exhibit strong UV absorbance, making UV detection highly sensitive for this class of compounds.[8][9]

Protocol: HPLC Purity Determination

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

-

Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Caption: Workflow for HPLC purity analysis.

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is required to confirm the covalent structure of the molecule.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution. Both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy:

-

Principle: Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

-

Expected Signals: The structure suggests distinct signals for the aromatic protons (on the dichlorophenyl ring), the isoxazole ring proton, and the ethyl ester protons (quartet for -CH₂- and triplet for -CH₃). The chemical shifts and coupling patterns are highly diagnostic.[12]

¹³C NMR Spectroscopy:

-

Principle: Identifies all unique carbon atoms in the molecule, including quaternary carbons.

-

Expected Signals: Signals are expected for the carbonyl carbon of the ester, the carbons of the isoxazole and dichlorophenyl rings, and the ethyl group carbons.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and integration values.

Table 1: Predicted NMR Spectral Data (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Dichlorophenyl-H | 7.4 - 7.8 (m, 3H) | 127 - 135 |

| Isoxazole-H | ~6.8 (s, 1H) | ~105 |

| Ester -OCH₂- | ~4.4 (q, J=7.1 Hz, 2H) | ~62 |

| Ester -CH₃ | ~1.4 (t, J=7.1 Hz, 3H) | ~14 |

| Isoxazole C=N | - | ~158 |

| Isoxazole C-ClPh | - | ~170 |

| Ester C=O | - | ~160 |

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, further structural confirmation. For halogenated compounds, the isotopic distribution is a critical diagnostic feature.[13]

Causality of Method Design:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polarizable molecules, minimizing fragmentation and clearly showing the molecular ion.

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

-

Isotopic Pattern: Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of its presence.

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

-

Instrumentation: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Acquisition Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated theoretical mass. Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [C₁₂H₁₀Cl₂NO₃]⁺ (M+H)⁺ | 300.0032 | Within 5 ppm |

| Isotopic Peaks | M, M+2, M+4 | Ratio ~9:6:1 |

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Key Vibrations: Strong absorptions are expected for the ester carbonyl (C=O) stretch, the isoxazole C=N and C=C stretches, C-O stretches, and aromatic ring vibrations.[14]

Table 3: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| Ester C=O Stretch | 1720 - 1740 |

| Isoxazole C=N Stretch | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1100 - 1300 |

| C-Cl Stretch | 700 - 850 |

UV-Vis Spectroscopy:

-

Principle: This technique measures the absorption of UV-visible light by the conjugated π-electron system. The position of the maximum absorbance (λ_max) is characteristic of the chromophore.[15][16] Aromatic compounds typically show intense absorption bands.[8][9]

-

Protocol: Dissolve the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) and record the spectrum from 200-400 nm.

-

Expected Result: An intense absorption band is expected between 250-300 nm, corresponding to the π → π* transitions of the conjugated dichlorophenyl and isoxazole ring system.

Caption: Integrated spectroscopic workflow.

Definitive and Complementary Analyses

Single-Crystal X-ray Diffraction

-

Principle: This is the most definitive method for determining the three-dimensional atomic arrangement, bond lengths, bond angles, and stereochemistry of a molecule in the solid state.[17][18][19][20][21] It provides unambiguous proof of structure.

-

Protocol:

-

Crystal Growth: Grow single crystals of sufficient quality, typically by slow evaporation of a solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution & Refinement: Process the data to solve and refine the crystal structure.

-

Elemental Analysis

-

Principle: Combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen. This serves as a fundamental check on the empirical formula. Halogen content can be determined by methods such as titration after combustion.[22]

-

Protocol: Submit a pure, dry sample (~2-3 mg) to a certified analytical laboratory for C, H, N, and Cl analysis.

-

Data Validation: The experimentally determined percentages should agree with the theoretical values calculated from the molecular formula (C₁₂H₉Cl₂NO₃) within a narrow margin (typically ±0.4%).

Table 4: Theoretical Elemental Composition

| Element | Theoretical % |

| Carbon (C) | 48.19 |

| Hydrogen (H) | 3.03 |

| Nitrogen (N) | 4.68 |

| Chlorine (Cl) | 23.71 |

Integrated Characterization Summary

No single technique is sufficient for the complete characterization of a novel chemical entity. The power of this analytical workflow lies in the integration of orthogonal techniques. HPLC confirms the purity, while NMR and MS together elucidate the covalent structure. IR and UV-Vis provide confirmation of functional groups and electronic structure. Finally, elemental analysis validates the empirical formula, and X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure.

Caption: Integrated approach for full characterization.

References

- SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.

- World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.

- Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Institutes of Health.

- European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.

- Chem-Impex International. (n.d.). 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid.

- Agova, N., et al. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications.

- MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.

- SIELC Technologies. (2018). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

- McPherson, A. (2001). X-Ray Crystallography of Chemical Compounds. National Institutes of Health.

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC - NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

-

Brennan, N.F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

-

MDPI. (2018). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

-

Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Pesticide Analysis by Mass Spectrometry. Retrieved from [Link]

-

EOLSS. (n.d.). ELEMENTAL ANALYSIS. Retrieved from [Link]

-

ALS Global. (n.d.). Halogen analysis. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | SIELC Technologies [sielc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 11. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 12. sciarena.com [sciarena.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rigaku.com [rigaku.com]